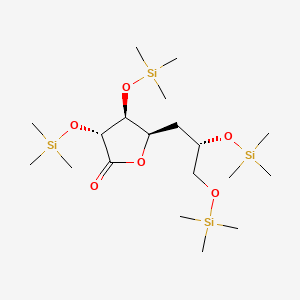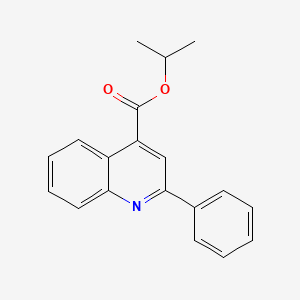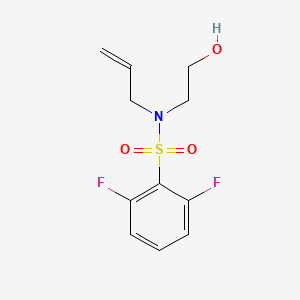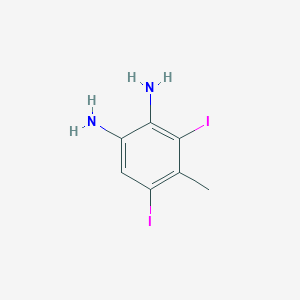![molecular formula C31H25P B14906642 [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is an organophosphorus compound that features a complex aromatic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane typically involves the reaction of a phosphine precursor with a substituted biphenyl compound. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form a phosphine oxide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives.
Coordination: Metal-phosphine complexes are the primary products.
科学的研究の応用
Chemistry
In chemistry, [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes that can facilitate various catalytic processes, including cross-coupling reactions.
Biology
Medicine
There is limited information on the direct medical applications of this compound. its role as a ligand in metal complexes could potentially be explored for therapeutic purposes.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
作用機序
The mechanism by which [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane exerts its effects largely depends on its role as a ligand. In coordination chemistry, the phosphine group donates electron density to the metal center, stabilizing the metal and facilitating various catalytic processes. The aromatic rings can also participate in π-π interactions, further stabilizing the complex.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Bis(diphenylphosphino)benzene: A related compound with two phosphine groups attached to a benzene ring.
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Uniqueness
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is unique due to its complex aromatic structure, which provides additional stability and electronic properties compared to simpler phosphine ligands. This makes it particularly useful in applications requiring robust and stable metal complexes.
特性
分子式 |
C31H25P |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H25P/c1-24-14-13-22-28(25-15-5-2-6-16-25)31(24)29-21-11-12-23-30(29)32(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2-23H,1H3 |
InChIキー |
XVRLRRXBGLNJQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)

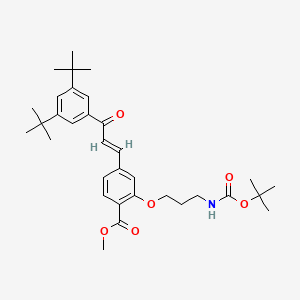

![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
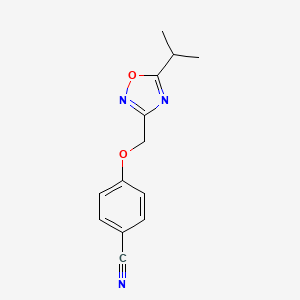
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
